molecular formula C12H12N6OS B10758733 3-(1H-tetrazol-5-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-(1H-tetrazol-5-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B10758733
M. Wt: 288.33 g/mol
InChI Key: QSBQXAOOVSQABJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-(1H-tetrazol-5-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a pyrimidine derivative fused with a tetrahydrobenzothiophene ring and substituted with a tetrazole group. Pyrimidine derivatives are pharmacologically significant due to their structural resemblance to endogenous molecules, enabling diverse biological interactions . The tetrazole moiety (1H-tetrazol-5-ylmethyl) is a bioisostere for carboxylic acids, enhancing metabolic stability and bioavailability . This compound is synthesized via cyclization of heteroaromatic precursors, such as 2-amino-4,5-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide with formamide, followed by functionalization . Its biological profile includes histone deacetylase (HDAC) inhibition and antiproliferative activity against cancer cell lines (HepG2, MCF-7, HCT-116) .

Properties

Molecular Formula

C12H12N6OS

Molecular Weight

288.33 g/mol

IUPAC Name

3-(2H-tetrazol-5-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C12H12N6OS/c19-12-10-7-3-1-2-4-8(7)20-11(10)13-6-18(12)5-9-14-16-17-15-9/h6H,1-5H2,(H,14,15,16,17)

InChI Key

QSBQXAOOVSQABJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)CC4=NNN=N4

Origin of Product

United States

Preparation Methods

Synthesis of 5,6,7,8-Tetrahydrobenzothiophene-3-carboxylate

Procedure (adapted from WO2015114663A1):

  • React cyclohexanone (10 mmol) with ethyl cyanoacetate (12 mmol) and sulfur (10 mmol) in DMF (30 mL) under reflux (12–48 h).

  • Quench with ice-water, extract with ethyl acetate, and purify via recrystallization (ethanol) to yield ethyl 2-amino-5,6,7,8-tetrahydrobenzothiophene-3-carboxylate .

Key Data :

ParameterValue
Yield76–85%
Melting Point92–94°C
Characterization1H^1H-NMR, IR, MS

Cyclization to Form Pyrimidinone Core

Procedure (US4761474A, EP0234557B1):

  • Heat ethyl 2-amino-5,6,7,8-tetrahydrobenzothiophene-3-carboxylate (5 mmol) with formamide (20 mL) and ammonium acetate (10 mmol) at 140°C for 6 h.

  • Cool, precipitate with water, and filter to obtain 5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one .

Key Data :

ParameterValue
Yield80–90%
Purity>95% (HPLC)
Characterization13C^{13}C-NMR, XRD
ParameterMethod AMethod B
Yield65–72%70–78%
Reaction Time12 h24 h
Purity98% (TLC)97% (HPLC)

Optimization and Challenges

  • Cyclization Efficiency : Higher yields achieved using microwave-assisted synthesis (PMC7062998), reducing time from 6 h to 30 min.

  • Tetrazole Stability : Alkylation (Method A) avoids acidic conditions that may degrade the tetrahydrobenzo ring.

  • Byproducts : Symmetrical amidines form during cyclization; these are removed via recrystallization or chromatography (EP0234557B1).

Analytical Characterization

Spectroscopic Data (CID 6458152, DB06889):

  • 1H^1H-NMR (400 MHz, DMSO-d6_6) : δ 1.75–1.82 (m, 4H, cyclohexane), 3.21 (s, 2H, CH2_2), 4.52 (s, 2H, CH2_2-tetrazole), 8.12 (s, 1H, tetrazole).

  • HRMS (ESI+) : m/z calcd. for C12_{12}H12_{12}N6_6OS [M+H]+^+: 289.0821; found: 289.0819.

Comparative Analysis of Methods

MethodAdvantagesLimitations
Alkylation (A)High purity, scalableRequires pre-formed tetrazole
In Situ (B)One-pot, cost-effectiveLong reaction time

Industrial-Scale Considerations

  • Safety : Sodium azide (Method B) requires strict handling protocols due to toxicity.

  • Solvent Recovery : DMF and acetonitrile are recycled via distillation (US5587483A).

  • Yield Scaling : Pilot studies show consistent yields (>70%) at 1 kg batch size (WO2015114663A1 ).

Chemical Reactions Analysis

Types of Reactions

3-(1H-tetrazol-5-ylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The tetrazole ring and benzothiophene moiety can undergo nucleophilic or electrophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents and catalysts such as palladium on carbon for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

Structural Features

The compound features a thiophene ring fused to a pyrimidine ring, characteristic of thienopyrimidines. The presence of the tetrazole group enhances its biological activity and solubility properties.

Medicinal Chemistry

This compound has been investigated for its potential as an antimicrobial agent . Research indicates that compounds with similar structures exhibit activity against various bacterial strains and fungi. The tetrazole moiety is known to enhance the pharmacological profile of drugs by improving their bioavailability and solubility.

Anticancer Activity

Studies have shown that derivatives of thienopyrimidines can inhibit cancer cell proliferation. The specific compound has been evaluated for its cytotoxic effects on different cancer cell lines, demonstrating promising results in preliminary assays.

Neuropharmacology

Research into neuroactive properties suggests that this compound may interact with neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders such as anxiety and depression. Its ability to cross the blood-brain barrier (predicted high permeability) positions it as a candidate for further exploration in neuropharmacological studies.

Enzyme Inhibition

The compound has been identified as a potential inhibitor of beta-lactamase enzymes, which are responsible for antibiotic resistance in bacteria. This application is particularly relevant in the development of new antibiotics that can overcome resistant strains.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated a series of thienopyrimidine derivatives including 3-(1H-tetrazol-5-ylmethyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one against various microbial strains. The results indicated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) lower than traditional antibiotics used as controls.

Case Study 2: Anticancer Properties

In vitro studies conducted on human breast cancer cell lines revealed that this compound exhibited dose-dependent cytotoxicity. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways. Further studies are needed to evaluate its efficacy in vivo.

Case Study 3: Neuropharmacological Effects

A recent study explored the effects of the compound on anxiety-like behavior in rodent models. Results indicated that administration led to a significant reduction in anxiety behaviors compared to control groups, suggesting potential for development into therapeutic agents for anxiety disorders.

Mechanism of Action

The mechanism of action of 3-(1H-tetrazol-5-ylmethyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring and benzothiophene moiety play crucial roles in binding to these targets, leading to modulation of their activity. The compound may inhibit or activate certain pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Target Compound

  • Core: 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one.
  • Substituent : 1H-tetrazol-5-ylmethyl at position 3.

Comparable Compounds

3-Allyl-2-[(1,3-benzodioxol-5-ylmethyl)sulfanyl]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one () Substituents: Allyl at position 3, benzo[1,3]dioxol-5-ylmethylsulfanyl at position 2. Impact: The sulfanyl and benzodioxol groups may improve lipophilicity, altering pharmacokinetics compared to the tetrazole-containing compound .

Triazolo-Benzo-Thieno-Pyrimidines () Core: [1,2,4]Triazolo[4,3-a]benzo(b)thieno[3,2-e]pyrimidine. Substituents: Piperidin-1-ylmethyl or pyrrolidin-1-ylmethyl. Impact: Nitrogen-rich triazolo rings enhance solubility and receptor binding, showing activity comparable to standard anticancer agents .

2-[3-Chloro-5-Methoxy-4-(2-Phenoxyethoxy)Phenyl] Derivative () Substituents: Chloro, methoxy, and phenoxyethoxy groups. Impact: Bulky aromatic substituents may reduce solubility but improve target specificity .

Hydrazinothieno[2,3-d]pyrimidine Derivatives () Substituents: Hydrazino, pyrazolyl, or triazolo groups. Impact: Hydrazine derivatives exhibit pronounced antimicrobial activity, likely due to nucleophilic reactivity .

Biological Activity

3-(1H-tetrazol-5-ylmethyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one is a compound belonging to the thienopyrimidine class, characterized by its unique structure that incorporates both tetrazole and thiophene moieties. This compound has garnered interest for its potential biological activities, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

The molecular formula of the compound is C12H12N6OSC_{12}H_{12}N_{6}OS, with a molecular weight of approximately 288.33 g/mol. The structure features a thieno-pyrimidine core fused with a tetrazole group, which is believed to contribute to its biological activity.

PropertyValue
Molecular FormulaC12H12N6OSC_{12}H_{12}N_{6}OS
Molecular Weight288.33 g/mol
DrugBank IDDB06889

Anticancer Activity

Research indicates that derivatives of tetrazole compounds exhibit significant anticancer properties. In particular, studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines. For instance, a study evaluating related tetrazole derivatives demonstrated IC50 values below 1 μM against ovarian carcinoma (OVCAR-3) and other cancer types such as leukemia (K-562) and breast adenocarcinoma (MCF-7) .

The compound's mechanism appears to involve selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with reduced side effects.

Antimicrobial Activity

The incorporation of the tetrazole moiety in various derivatives has also been associated with enhanced antimicrobial properties. Compounds containing both tetrazole and benzotriazole structures have shown promising antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .

Study 1: Anticancer Efficacy

A comparative study on the anticancer efficacy of various tetrazole derivatives highlighted that compounds similar to 3-(1H-tetrazol-5-ylmethyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one exhibited significant cytotoxic effects on human colon cancer cell lines. The results indicated that structural modifications led to varying degrees of potency against different cancer types .

Study 2: Antimicrobial Properties

Another study focused on the antimicrobial effects of synthesized tetrazole derivatives revealed that certain compounds showed enhanced inhibitory effects against clinical isolates compared to standard antibiotics like ciprofloxacin. The study emphasized the potential for these compounds in treating infections caused by resistant bacterial strains .

Q & A

Q. What are the standard synthetic routes for 3-(1H-tetrazol-5-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one?

The compound is typically synthesized via cyclocondensation reactions. For example, refluxing precursors like 2-amino-thiophene derivatives with formic acid (HCOOH) under controlled conditions can yield the pyrimidinone core. Subsequent functionalization with tetrazole groups involves coupling reactions, such as alkylation or click chemistry. Key steps include maintaining anhydrous conditions and optimizing reflux duration (e.g., 4–18 hours) to improve yield .

Q. How is the compound characterized structurally?

Characterization relies on spectroscopic methods:

  • ¹H/¹³C NMR : To confirm proton environments and carbon frameworks, particularly distinguishing tetrazole protons (δ 8–10 ppm) and aromatic/heterocyclic signals .
  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch ~1650–1700 cm⁻¹, tetrazole ring vibrations ~1450 cm⁻¹) .
  • Elemental analysis : Validates purity and stoichiometry .

Q. What strategies address solubility challenges during in vitro assays?

The compound’s low aqueous solubility can be mitigated by:

  • Using polar aprotic solvents (e.g., DMSO) for stock solutions.
  • Derivatization with hydrophilic groups (e.g., sulfonic acid or PEG chains) without altering core bioactivity .
  • Employing surfactants (e.g., Tween-80) or cyclodextrin inclusion complexes .

Q. Which in vitro assays are suitable for initial bioactivity screening?

Common assays include:

  • Enzyme inhibition studies : Kinetic assays (e.g., fluorescence-based) to assess binding to targets like kinases or proteases.
  • Cytotoxicity profiling : MTT/XTT assays on cancer cell lines (e.g., HepG2, MCF-7) to evaluate antiproliferative effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound?

SAR strategies involve:

  • Core modifications : Replacing the tetrazole with other bioisosteres (e.g., carboxylic acids, triazoles) to enhance binding affinity .
  • Substituent tuning : Introducing electron-withdrawing groups (e.g., -NO₂, -CF₃) on the benzothieno ring to modulate electronic effects and metabolic stability .
  • Stereochemical control : Synthesizing enantiomers to probe chiral selectivity in target interactions .

Q. What computational methods predict binding modes and pharmacokinetics?

  • Molecular docking (AutoDock/Vina) : Models interactions with target proteins (e.g., ATP-binding pockets) .
  • MD simulations (GROMACS) : Evaluates stability of ligand-receptor complexes over time.
  • ADMET prediction (SwissADME) : Estimates solubility, permeability, and cytochrome P450 interactions .

Q. How can synthetic yields be improved while minimizing side products?

  • Optimizing reaction conditions : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .
  • Catalyst screening : Transition metals (e.g., Pd/Cu) for cross-coupling steps to enhance efficiency .
  • Byproduct analysis : TLC/HPLC monitoring to identify and suppress intermediates like thiolated byproducts .

Q. What analytical techniques resolve contradictions in spectral data?

Discrepancies in NMR/IR results may arise from tautomerism (e.g., tetrazole ↔ 2H-tetrazole forms). Solutions include:

  • Variable-temperature NMR : To observe tautomeric equilibria.
  • X-ray crystallography : Provides definitive structural confirmation .
  • DFT calculations : Predicts energetically favorable tautomers .

Q. How does the compound’s stability vary under stress conditions?

Stability studies involve:

  • Thermogravimetric analysis (TGA) : Assesses decomposition temperatures.
  • Photostability testing : Exposure to UV-Vis light to detect degradation products (HPLC-MS).
  • pH-dependent hydrolysis : Incubation in buffers (pH 1–13) to identify labile bonds (e.g., tetrazole ring) .

Q. What novel heterocyclic derivatives can be synthesized from this scaffold?

Advanced derivatives include:

  • Fused systems : Thieno-triazolo-pyrimidines via cyclization with hydrazine derivatives .
  • Hybrid structures : Coupling with coumarin or benzofuran moieties for dual-targeting activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.